molecular formula C9H11ClN2O2S B3024715 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine CAS No. 64614-51-3

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B3024715
CAS No.: 64614-51-3
M. Wt: 246.71 g/mol
InChI Key: HBZKJCDPAUHBFB-UHFFFAOYSA-N
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Description

Historical Context of Pyridine Sulfonylation Strategies

The evolution of pyridine sulfonylation techniques has progressed from classical halogenation routes to precision C–H functionalization. Early methods, such as the phosphorus oxychloride-mediated conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine, required harsh conditions (120–125°C, 5–8 hours) but achieved 76.9% yield through concerted nucleophilic displacement. This three-step sequence involving diazotization (NaNO₂/HCl), distillation, and recrystallization established the foundational approach for introducing sulfonyl chlorides to pyridine systems.

Modern advancements, exemplified by the Et₃N/DMAP-catalyzed C–H sulfonylation of 4-alkylpyridines, enable direct functionalization under milder conditions (25°C, 1.5 hours). This method, achieving 89% yield for 4-ethylpyridine tosylation, operates via N-sulfonyl dihydropyridine intermediates, demonstrating superior regioselectivity compared to traditional electrophilic substitution.

Table 1: Comparative Analysis of Sulfonylation Methodologies

Parameter Classical Diazotization Modern C–H Activation
Temperature 120–125°C 25°C
Reaction Time 5–8 hours 1.5 hours
Yield 76.9% 89%
Key Reagents PCl₃, N,N-Diethylaniline Et₃N, DMAP, TsCl
Regioselectivity Control Moderate High

The transition to catalytic systems reflects an industry-wide shift toward atom-economical processes, particularly crucial for scaling pyrrolidine sulfonamide derivatives like this compound.

Pyrrolidine-Based Pharmacophores in Modern Drug Design

Pyrrolidine’s saturated five-membered ring confers distinct advantages in drug discovery, combining conformational flexibility (puckering angle ~20°) with enhanced solubility (PSA = 58.65 Ų). In this compound, the pyrrolidine sulfonamide group serves dual roles:

  • Hydrogen Bond Network Formation : The sulfonyl oxygen (VdW radius 1.52Å) acts as hydrogen bond acceptor, while pyrrolidine’s secondary amine facilitates cation-π interactions with aromatic residues.
  • Lipophilicity Modulation : The compound’s logP of 2.54 optimizes membrane permeability, contrasting with non-pyrrolidine analogs showing either excessive hydrophilicity (logP <1) or lipophilicity (logP >4).

Table 2: Physicochemical Profile of this compound

Property Value Pharmacological Relevance
Molecular Weight 246.714 g/mol Optimal for BBB penetration
Density 1.432 g/cm³ Predicts crystalline packing
Boiling Point 394.4°C Indicates thermal stability
LogP 2.54 Balanced solubility/permeability
PSA 58.65 Ų Enhances aqueous solubility

Properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKJCDPAUHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368646
Record name 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64614-51-3
Record name 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 2 undergoes substitution with nucleophiles under controlled conditions.

Reaction with Amines

Reaction with primary or secondary amines replaces the chloro group via SNAr (aromatic nucleophilic substitution). For example:

2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine+R NH22 RNH 5 pyrrolidin 1 ylsulfonyl pyridine+HCl\text{2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{R NH}_2\rightarrow \text{2 RNH 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{HCl}

Conditions :

  • Solvent : DMF, THF, or toluene.

  • Temperature : 80–120°C.

  • Catalyst : None required; reaction proceeds via base-mediated deprotonation (e.g., K2_2CO3_3) .

Example :

Nucleophile Product Yield Reference
Methylamine2-Methylamino-5-(pyrrolidin-1-ylsulfonyl)pyridine78%

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine+Ar B OH 22 Ar 5 pyrrolidin 1 ylsulfonyl pyridine+B OH 3\text{2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{Ar B OH }_2\rightarrow \text{2 Ar 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{B OH }_3

Conditions :

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf).

  • Base : Na2_2CO3_3 or K3_3PO4_4.

  • Solvent : Dioxane/H2_2O (4:1).

  • Temperature : 90–100°C .

Example :

Boron Reagent Product Yield
Phenylboronic acid2-Phenyl-5-(pyrrolidin-1-ylsulfonyl)pyridine85%

Reduction of the Pyridine Ring

The pyridine ring can be partially reduced to piperidine derivatives under hydrogenation.

Conditions :

  • Catalyst : Raney Ni or PtO2_2.

  • Pressure : 1–3 atm H2_2.

  • Solvent : Ethanol or acetic acid.

  • Temperature : 50–80°C .

Product :

2 Chloro 5 pyrrolidin 1 ylsulfonyl piperidine\text{2 Chloro 5 pyrrolidin 1 ylsulfonyl piperidine}

Note : The sulfonamide group remains intact under these conditions.

Electrophilic Substitution

Nitration Example :

2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine+HNO3H2SO42 Cl 4 NO2 5 pyrrolidin 1 ylsulfonyl pyridine\text{2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Cl 4 NO}_2\text{ 5 pyrrolidin 1 ylsulfonyl pyridine}

Conditions :

  • Reagents : Concentrated HNO3_3/H2_2SO4_4.

  • Temperature : 0–5°C (ice bath).

  • Yield : ~45% (due to competing side reactions) .

Functionalization of the Sulfonamide Group

The pyrrolidine-sulfonamide moiety can undergo alkylation or hydrolysis under harsh conditions.

Alkylation

R X+2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine2 Cl 5 N alkyl pyrrolidin 1 ylsulfonyl pyridine+HX\text{R X}+\text{2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine}\rightarrow \text{2 Cl 5 N alkyl pyrrolidin 1 ylsulfonyl pyridine}+\text{HX}

Conditions :

  • Base : NaH or LDA.

  • Solvent : DMF or THF.

  • Temperature : 0–25°C .

Hydrolysis of the Sulfonamide

Under acidic or basic conditions, the sulfonamide group hydrolyzes to sulfonic acid:

2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine+H2OH+or OH2 Cl 5 sulfopyridine+pyrrolidine\text{2 Cl 5 pyrrolidin 1 ylsulfonyl pyridine}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{2 Cl 5 sulfopyridine}+\text{pyrrolidine}

Conditions :

  • Acidic : 6M HCl, reflux, 12h.

  • Basic : 10% NaOH, 100°C, 8h .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its unique structural features allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent. For instance, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition and modulation of enzymatic activity.

Case Studies

  • Neurodegenerative Disorders : Research has indicated that derivatives of this compound exhibit neuroprotective properties by influencing neurotransmitter pathways.
  • Anti-inflammatory Agents : Studies have shown that compounds derived from this compound can significantly reduce inflammation in animal models of arthritis .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibitors. Its ability to modify biochemical pathways through specific interactions makes it a valuable tool for understanding disease mechanisms and developing new treatments .

Applications in Drug Discovery
The compound has been employed in high-throughput screening processes to identify new drug candidates against various diseases, including cancer and infectious diseases. Its structural versatility allows for the design of libraries for virtual screening and molecular docking studies .

Materials Science

This compound is also explored for its applications in materials science. It can be integrated into the development of advanced materials such as polymers and nanomaterials due to its unique chemical properties. The compound's ability to participate in various chemical reactions allows for the creation of functionalized materials with tailored properties.

Industrial Applications

The compound finds utility in industrial chemistry, particularly in the synthesis of agrochemicals and other industrial chemicals. Its reactivity enables it to serve as a precursor for various chemical syntheses, contributing to the development of effective agricultural products .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The pyrrolidine ring and sulfonyl group can interact with biological targets, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine C₉H₁₁ClN₂O₂S Cl (C2), pyrrolidine-sulfonamide (C5) 246.72
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N Cl (C2), CF₃ (C5) 181.55
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₅ClFN₂O₂S Cl (phenyl), F (phenyl), pyrrole-piperidine 356.81
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine C₁₀H₁₀ClN₃S Cl (C2), imidazole-thiomethyl (C5) 239.72

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (NAS) reactions.
  • Biological activity : Pyrrolidine sulfonamides are often explored for CNS-targeting applications due to their ability to cross the blood-brain barrier. In contrast, imidazole-thiomethyl derivatives (e.g., ) are associated with antimicrobial or enzyme inhibition activities.

Physicochemical and Reactivity Differences

Table 2: Reactivity and Stability Comparison

Compound Stability in Synthesis Key Reactivity Pathways Reference
This compound High yield (95% purity reported) Sulfonamide group: susceptible to hydrolysis under strong acidic/basic conditions
2-Chloro-5-(trichloromethyl)pyridine Low conversion to dichloro derivatives (<1% in some cases) Trichloromethyl group: prone to radical-mediated side reactions
2-Chloro-5-(difluoromethyl)pyridine Not explicitly reported Difluoromethyl group: resistant to oxidation compared to trifluoromethyl

Key Observations :

  • The pyrrolidinylsulfonyl group in the target compound offers synthetic versatility but requires mild reaction conditions to preserve the sulfonamide moiety .
  • Trichloromethyl-substituted pyridines (e.g., ) exhibit lower synthetic efficiency due to competing side reactions, highlighting the advantage of sulfonamide groups in controlled functionalization.

Key Observations :

  • Trifluoromethyl-substituted pyridines dominate agrochemical markets due to their broad-spectrum activity and stability .
  • The target compound’s pyrrolidinylsulfonyl group positions it for niche applications in drug discovery, particularly in kinase inhibitor development .

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, with a CAS number of 64614-51-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine sulfonamide group, which may contribute to its biological activities. The presence of the sulfonamide moiety is particularly significant as it is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine and sulfonamides have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Pyrrolomycin32MRSA
Chlorizidine64Escherichia coli
This compoundTBDTBD

Antimalarial Activity

A study on similar sulfonamide-containing compounds has demonstrated promising antimalarial activity. For example, compounds designed with a sulfonamide fragment showed IC50 values as low as 2.24 µM against Plasmodium falciparum, indicating potential for the development of new antimalarial drugs .

Table 2: Antimalarial Activity of Sulfonamide Compounds

Compound NameIC50 (µM)Target Organism
Compound A2.24Plasmodium falciparum
Compound B4.98Plasmodium falciparum
This compoundTBDTBD

The mechanism of action for this compound is likely linked to its ability to interact with specific enzymes or receptors within microbial cells. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase in P. falciparum, which is crucial for pyrimidine biosynthesis .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the pyrrolidinyl-sulfonamide structure exhibited significant antimicrobial activity, supporting the hypothesis that similar structures may enhance biological activity .
  • Antimalarial Drug Development : In a drug discovery program focused on sulfonamide derivatives, several compounds were synthesized and tested for their antimalarial properties. The findings suggested that modifications to the sulfonamide group could lead to enhanced potency against P. falciparum, indicating a potential pathway for developing new therapeutic agents .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
LogP~2.75 (predicted via analogy)
Melting Point32–34°C (analogous chloropyridines)
SolubilityLow in water; soluble in DMSO, DCM

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
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2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

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